HC Orange no. 2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of HC Orange no. 2 involves multiple steps, typically starting with the nitration of a phenol derivative followed by amination and etherification reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: : Industrial production of HC Orange no. 2 often involves large-scale chemical reactors where the reactions are carefully controlled to ensure consistency and safety . The process includes purification steps such as crystallization or distillation to remove impurities and achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: : HC Orange no. 2 can undergo various chemical reactions, including:
Oxidation: Under specific conditions, the amino groups in HC Orange no.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like alkyl halides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
HC Orange no. 2 has diverse applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness: : HC Orange no. 2 is unique due to its specific molecular structure, which provides a distinct orange color and excellent dyeing properties . Its ability to form stable bonds with hair proteins makes it a preferred choice in the cosmetic industry .
Properties
CAS No. |
85765-48-6 |
---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-[4-(2-aminoethylamino)-3-nitrophenoxy]ethanol |
InChI |
InChI=1S/C10H15N3O4/c11-3-4-12-9-2-1-8(17-6-5-14)7-10(9)13(15)16/h1-2,7,12,14H,3-6,11H2 |
InChI Key |
WXGKXLXGYOYZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)[N+](=O)[O-])NCCN |
Origin of Product |
United States |
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